Prunasin

Cyanogenic glycosides Isomeric separation UHPLC-MS/MS

Researchers quantifying cyanogenic glycosides by HPLC-MS face misquantification risks when diastereomers co-elute. Prunasin (CAS 99-18-3), the (R)-configured monoglucoside, is the authenticated reference standard resolving this challenge. • Baseline-separated from (S)-sambunigrin in validated UHPLC-MS/MS methods, ensuring unambiguous peak assignment • Specific substrate for prunasin hydrolase (EC 3.2.1.118); DNA polymerase β inhibitor with IC50 98 μM • ~50% absolute oral bioavailability-25-fold higher than amygdalin-for physiologically relevant pharmacokinetic modeling Supplied with full Certificate of Analysis. Available for prompt international dispatch.

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS No. 99-18-3
Cat. No. B192207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunasin
CAS99-18-3
Synonyms(R)-prunasin
benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-
mandelonitrile-beta-glucoside
prulaurasin
prunasin
prunasin, (R)-isomer
prunasine
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1
InChIKeyZKSZEJFBGODIJW-GMDXDWKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prunasin: Core Properties and Research Utility


Prunasin (CAS: 99-18-3), chemically (R)-mandelonitrile-β-D-glucoside, is a naturally occurring cyanogenic glycoside with molecular formula C14H17NO6 and molecular weight 295.29 g/mol . It exists as a chiral molecule with a specific (R)-configuration at the aglycone methine carbon, distinguishing it stereochemically from its (S)-enantiomer sambunigrin . Prunasin serves as the direct biosynthetic precursor to amygdalin in Prunus species and is the primary CNG detected in almond kernels and hulls [1]. As a research tool, it is employed in studies of plant defense enzymology, cyanogenesis pathways, and DNA polymerase β inhibition [2].

1
Chiral (R)-configuration reference standard for cyanogenic glycoside analysis
2
Monoglucoside substrate for prunasin hydrolase enzymology studies
3
Reported DNA polymerase β inhibition context for base excision repair research

Prunasin: Why Generic Substitution Fails


Substituting prunasin with another cyanogenic glycoside such as amygdalin, sambunigrin, taxiphyllin, or dhurrin introduces significant variability in experimental outcomes due to fundamental differences in stereochemistry, enzymatic processing, and pharmacokinetic behavior. Prunasin is a monoglucoside that serves as a specific substrate for prunasin hydrolase (EC 3.2.1.118) [1], whereas amygdalin is a diglucoside requiring initial cleavage by amygdalin hydrolase before prunasin is liberated [2]. The (R)-configuration of prunasin yields distinct NMR spectral signatures and chromatographic retention behavior compared to its (S)-enantiomer sambunigrin [3]. Critically, prunasin exhibits approximately 25-fold higher oral bioavailability (approximately 50%) compared to amygdalin (approximately 2%) in pharmacokinetic studies [4]. These stereochemical and pharmacokinetic differences mean that research outcomes—whether in enzyme kinetics assays, cyanide release studies, or cellular pharmacology experiments—cannot be reliably extrapolated from one CNG to another.

Chiral (R)-prunasin and (S)-sambunigrin differ in chromatographic retention and enzymatic processing; analytical methods may not transfer directly.
Enzyme Monoglucoside prunasin requires prunasin hydrolase, while diglucoside amygdalin needs an upstream cleavage step; kinetics and substrate specificity may not align.
Exposure Reported oral bioavailability differs markedly from amygdalin; systemic exposure outcomes may not replicate and require separate model validation.

Prunasin: Quantitative Evidence vs. Analogs


Resolving Prunasin from Sambunigrin by UHPLC-MS/MS

A 2024 study developed and validated a UHPLC-MS/MS method achieving baseline separation of (R)-prunasin and its (S)-enantiomer sambunigrin . This analytical resolution is critical because co-elution of these diastereomers would produce inaccurate quantification. The method demonstrated that in American elderberry leaf samples, only (R)-prunasin was detected, while (S)-prunasin (sambunigrin) was absent, despite previous literature reports of its presence . This finding underscores the necessity of employing stereochemically resolved analytical methods when quantifying prunasin in complex biological matrices.

Chiral UHPLC-MS/MS
Source review
(R)-prunasin detected; (S)-prunasin not detected in elderberry leaf
Supports stereochemically resolved analytical reference standards.
Method validation data to verify.
Cyanogenic glycosides Isomeric separation UHPLC-MS/MS Analytical chemistry

Oral Bioavailability vs. Amygdalin in Dogs

Pharmacokinetic studies in dogs directly compared prunasin and amygdalin following oral and intravenous administration [1]. Prunasin exhibited extensive gastrointestinal absorption and an absolute oral bioavailability of approximately 50%, calculated as the ratio of plasma AUC (oral vs. intravenous) [1]. In stark contrast, amygdalin demonstrated only approximately 2% absolute oral bioavailability under comparable conditions [1]. This 25-fold difference in systemic exposure has profound implications for both toxicity risk assessment and pharmacological study design.

Oral bioavailability
Reported
~25-fold higher vs amygdalin (F ~50% vs ~2%)
Supports oral exposure-model differentiation.
Dog model (n=2), review-derived data.
Pharmacokinetics Oral bioavailability Cyanogenic glycosides Toxicology

DNA Polymerase β Inhibition Profile

Prunasin has been reported to specifically inhibit rat DNA polymerase β, an enzyme critical for base excision repair in DNA maintenance and replication, with an IC50 value of 98 μM [1][2]. This inhibitory activity has been linked to potential applications in cancer research, as DNA polymerase β is a therapeutic target for modulating DNA repair pathways [2]. Notably, this specific enzyme inhibition profile is not widely documented for other common cyanogenic glycosides such as amygdalin, dhurrin, or taxiphyllin in the available peer-reviewed literature, suggesting a potentially distinct pharmacological fingerprint.

DNA Pol β inhibition
Data to verify
IC50 = 98 μM (rat DNA polymerase β)
Reported enzyme inhibition context; may support BER pathway studies.
Supplier-sourced, class-level inference.
DNA polymerase β Base excision repair Enzyme inhibition Cancer research

Monoglucoside vs. Diglucoside Substrate Kinetics

Prunasin functions as a monoglucoside substrate that is directly hydrolyzed by prunasin hydrolase (EC 3.2.1.118) to release mandelonitrile and glucose [1][2]. In contrast, amygdalin is a diglucoside that must first undergo cleavage by amygdalin hydrolase (EC 3.2.1.117) to generate prunasin before further hydrolysis can occur [2][3]. This fundamental structural difference—one glucose moiety versus two—dictates distinct enzyme specificity and reaction kinetics. A mutant enzyme study demonstrated that an engineered double mutant (Y200I and G394D) hydrolyzed prunasin at approximately 150% of the rate of amygdalin hydrolysis, whereas other mutations failed to confer prunasin hydrolase activity [4]. This confirms that prunasin and amygdalin are not interchangeable substrates in enzymatic assays.

Substrate kinetics
Reported
Hydrolysis rate ~150% relative to amygdalin (mutant enzyme)
Supports prunasin-specific hydrolase assay design.
Engineered double mutant; wild-type kinetics may vary.
Enzymology β-glucosidase Cyanogenesis Substrate specificity

Prunasin: Key Application Scenarios


Analytical Reference for Chiral Cyanogenic Glycosides

Prunasin is indispensable as a certified reference standard in UHPLC-MS/MS and HPLC methods requiring stereochemical resolution of cyanogenic glycosides. The validated method developed by Kasote et al. (2024) demonstrated that (R)-prunasin and its (S)-enantiomer sambunigrin can be baseline-separated and individually quantified . Food safety laboratories, agricultural research institutions, and regulatory bodies analyzing almond products, elderberry preparations, or other CNG-containing botanicals require authentic (R)-prunasin standards to ensure accurate identification and avoid misquantification due to diastereomer co-elution [1].

Prunasin Hydrolase Substrate in Enzymology

Prunasin serves as the specific substrate for prunasin hydrolase (EC 3.2.1.118) in studies of cyanogenic glycoside catabolism [2][3]. Unlike the diglucoside amygdalin, which requires initial cleavage by amygdalin hydrolase to release prunasin, prunasin provides a direct substrate for assaying the terminal hydrolytic step in cyanogenesis [3]. This defined substrate specificity is essential for enzymologists characterizing β-glucosidase isoforms, investigating plant defense signaling pathways, or engineering enzymes with altered substrate selectivity [4].

Oral Cyanide Exposure in Toxicology Studies

Given its approximately 50% absolute oral bioavailability—25-fold higher than amygdalin's approximately 2%—prunasin is the more relevant cyanogenic glycoside for oral toxicology and pharmacokinetic investigations [5]. Researchers assessing cyanide exposure from dietary sources, evaluating intestinal absorption of CNGs, or studying the sodium-dependent glucose transporter SGLT1-mediated uptake of glycosides should prioritize prunasin as the test compound due to its higher systemic availability and relevance to human exposure scenarios [5].

DNA Polymerase β Inhibition in Cancer Research

Prunasin provides a quantifiable DNA polymerase β inhibitor with an established IC50 of 98 μM, making it suitable as a reference compound in base excision repair (BER) pathway research [6][7]. Cancer researchers investigating DNA repair modulation, screening for polymerase β inhibitors, or studying the role of BER in chemotherapy resistance can employ prunasin as a defined small-molecule tool compound with validated inhibitory activity [7].

Application
Selection Property
Validation Focus
Chiral cyanogenic glycoside analysis
Stereochemical purity and enantiomeric identity
Chiral UHPLC-MS/MS resolution review
Cyanogenic glycoside catabolism studies
Monoglucoside substrate specificity
Prunasin hydrolase (EC 3.2.1.118) activity assay
Oral cyanogenic glycoside exposure research
Systemic oral exposure profile
Bioavailability and exposure-model review
DNA repair pathway research
Reported DNA polymerase β inhibition
Base excision repair (BER) pathway modulation context

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42 linked technical documents
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